molecular formula C8H12O2 B1616293 3-ALLYLPENTANE-2,4-DIONE CAS No. 3508-78-9

3-ALLYLPENTANE-2,4-DIONE

Cat. No. B1616293
Key on ui cas rn: 3508-78-9
M. Wt: 140.18 g/mol
InChI Key: QBQVCCUJHAORJO-UHFFFAOYSA-N
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Patent
US08597803B2

Procedure details

NaOH (4.51 g, 113 mmol) was dissolved in anhydrous MeOH. After cooling the mixture to 0° C. using an ice-bath, acetylacetone (10.0 g, 99.8 mmol) was added while stirring over a period of several minutes. Allyl bromide (10.4 mL, 123 mmol) was then added without cooling over a period of 10 min. After addition was complete, the reaction mixture was refluxed for an additional 2 h. The mixture was cooled and filtered to remove excess NaBr. MeOH and the excess allyl bromide were removed by distillation. The product, 5, was isolated as a yellow oil, 6.72 g (48% yield), between 81-87° C.
Name
Quantity
4.51 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([CH2:6][C:7](=[O:9])[CH3:8])(=[O:5])[CH3:4].[CH2:10](Br)[CH:11]=[CH2:12]>CO>[CH2:12]([CH:6]([C:7](=[O:9])[CH3:8])[C:3](=[O:5])[CH3:4])[CH:11]=[CH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
4.51 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Three
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring over a period of several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without cooling over a period of 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove excess NaBr
CUSTOM
Type
CUSTOM
Details
MeOH and the excess allyl bromide were removed by distillation
CUSTOM
Type
CUSTOM
Details
The product, 5, was isolated as a yellow oil, 6.72 g (48% yield), between 81-87° C.

Outcomes

Product
Name
Type
Smiles
C(C=C)C(C(C)=O)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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